molecular formula C18H16N2O5S B2701698 1-(1,3-Benzodioxol-5-yl)-3-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea CAS No. 2319849-54-0

1-(1,3-Benzodioxol-5-yl)-3-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea

Cat. No. B2701698
CAS RN: 2319849-54-0
M. Wt: 372.4
InChI Key: WIOKEPWYSSZJJA-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-3-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea is a chemical compound that has been studied for its potential applications in scientific research. This compound has a unique structure that makes it a promising candidate for various research studies.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea is not fully understood. However, it has been hypothesized that the compound exerts its effects through the inhibition of certain enzymes and proteins that are involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. Additionally, this compound has been shown to reduce oxidative stress and improve antioxidant status in cells.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(1,3-Benzodioxol-5-yl)-3-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea in lab experiments is its unique structure, which makes it a promising candidate for various research studies. Additionally, this compound has been shown to be relatively safe and non-toxic in vitro. However, one limitation of using this compound in lab experiments is the limited availability and high cost of the compound.

Future Directions

There are several potential future directions for research on 1-(1,3-Benzodioxol-5-yl)-3-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea. One potential direction is to further investigate the mechanism of action of this compound and identify specific enzymes and proteins that are targeted by the compound. Additionally, further research could be done to investigate the potential applications of this compound in cancer research and other areas of scientific research. Finally, efforts could be made to optimize the synthesis method of this compound to increase yield and reduce cost.

Synthesis Methods

The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea involves several steps. The first step is the synthesis of 2-(furan-2-yl)thiophene-4-carbaldehyde, which is then reacted with 1,3-benzodioxole-5-carboxylic acid to form the intermediate compound. The intermediate compound is then reacted with 2-(2-hydroxyethylamino)ethanol to form the final product. This synthesis method has been optimized for high yield and purity.

Scientific Research Applications

1-(1,3-Benzodioxol-5-yl)-3-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea has been studied for its potential applications in various scientific research studies. It has been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for studies related to these areas. Additionally, this compound has been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c21-13(17-6-11(9-26-17)14-2-1-5-23-14)8-19-18(22)20-12-3-4-15-16(7-12)25-10-24-15/h1-7,9,13,21H,8,10H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIOKEPWYSSZJJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NCC(C3=CC(=CS3)C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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